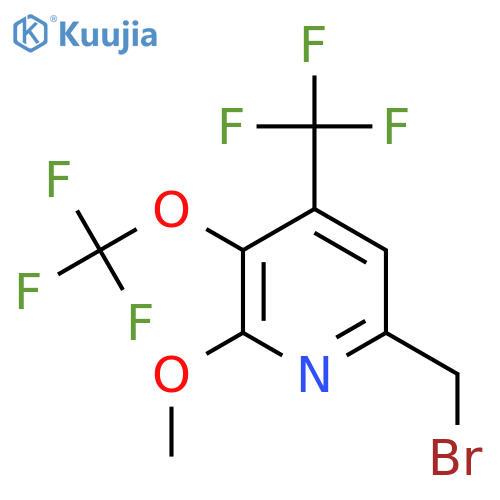Cas no 1805917-00-3 (6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

1805917-00-3 structure
商品名:6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
CAS番号:1805917-00-3
MF:C9H6BrF6NO2
メガワット:354.043862819672
CID:4841074
6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H6BrF6NO2/c1-18-7-6(19-9(14,15)16)5(8(11,12)13)2-4(3-10)17-7/h2H,3H2,1H3
- InChIKey: LXRXOYKBCQRRSR-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(F)(F)F)C(=C(N=1)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 297
- トポロジー分子極性表面積: 31.4
- 疎水性パラメータ計算基準値(XlogP): 3.8
6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084784-1g |
6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine |
1805917-00-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 関連文献
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
1805917-00-3 (6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine) 関連製品
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
